molecular formula C18H19BrCl2N2O B1208923 Metaclazepam hydrochloride CAS No. 61802-93-5

Metaclazepam hydrochloride

Numéro de catalogue: B1208923
Numéro CAS: 61802-93-5
Poids moléculaire: 430.2 g/mol
Clé InChI: IDCVMXYQJUFZJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Metaclazepam hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H19BrCl2N2O and its molecular weight is 430.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

Anxiolytic Effects
Metaclazepam is primarily used to alleviate anxiety. It functions by enhancing the effects of gamma-aminobutyric acid (GABA) at the GABA A receptor complex, leading to reduced neuronal excitability and anxiety relief. Clinical trials have demonstrated significant reductions in anxiety rating scores among patients treated with metaclazepam compared to other benzodiazepines, such as bromazepam .

Comparison with Other Benzodiazepines
Metaclazepam exhibits a more selective profile with fewer sedative and muscle relaxant effects compared to traditional benzodiazepines like diazepam and clonazepam. This selectivity makes it a valuable candidate for treating anxiety without the sedative side effects commonly associated with other benzodiazepines.

Benzodiazepine Anxiolytic Effect Sedative Effect Muscle Relaxant Effect
MetaclazepamHighLowLow
DiazepamHighHighHigh
ClonazepamHighModerateModerate

Clinical Research

Metaclazepam has been evaluated in various clinical settings to assess its efficacy and safety. A double-blind study involving 50 patients with anxiety disorders found that metaclazepam significantly improved anxiety symptoms over two weeks, with minimal reported side effects .

Case Study: Efficacy in Anxiety Disorders

  • Participants: 50 patients diagnosed with anxiety disorders.
  • Treatment: 15 mg metaclazepam vs. 4 mg bromazepam daily.
  • Outcome: Significant reduction in Hamilton Anxiety Rating Scale scores after 1 and 2 weeks; subjective improvement reported by patients.

Neuroscience Research

In addition to its clinical applications, metaclazepam serves as a reference compound in neuroscience research focusing on benzodiazepine derivatives. Studies investigating the GABAergic system's role in anxiety have utilized metaclazepam to better understand the mechanisms of action of anxiolytics .

Industrial Applications

The pharmaceutical industry employs metaclazepam in the development of new anxiolytic drugs. Its unique profile allows researchers to explore variations that could lead to improved therapeutic agents with fewer side effects.

Safety Profile

While metaclazepam is generally well-tolerated, it is essential to monitor for potential side effects common to benzodiazepines, such as dependency and withdrawal symptoms. Ongoing research focuses on establishing long-term safety profiles for chronic use in anxiety management .

Propriétés

Numéro CAS

61802-93-5

Formule moléculaire

C18H19BrCl2N2O

Poids moléculaire

430.2 g/mol

Nom IUPAC

7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride

InChI

InChI=1S/C18H18BrClN2O.ClH/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22;/h3-9,13H,10-11H2,1-2H3;1H

Clé InChI

IDCVMXYQJUFZJD-UHFFFAOYSA-N

SMILES

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC.Cl

SMILES canonique

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC.Cl

Key on ui other cas no.

61802-93-5

Synonymes

1H-1,4-Benzodiazepine, 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-methoxy-1-methyl-
7-bromo-5-(2'-chlorophenyl)-2,3-dihydro-2-(methoxyl)-1-methyl-1H-1,4-benzodiazepine.HCl
Ka 2527
Ka-2527
metaclazepam
metaclazepam hydrochloride

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.